An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid
An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid
CAS Number: 1107604-10-3
This technical guide provides a comprehensive overview of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a specialized organoboron compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the available physicochemical data, outlines general synthetic and reaction protocols, and explores the potential applications of this class of compounds in modern pharmaceutical research.
Physicochemical Properties and Safety Data
While specific experimental data for (3,5-Dichloro-4-ethoxyphenyl)boronic acid is limited in publicly available literature, the fundamental properties and safety information derived from supplier safety data sheets are summarized below.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 1107604-10-3 | [1] |
| Molecular Formula | C₈H₉BCl₂O₃ | [2] |
| Molecular Weight | 234.88 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Purity | Typically >95% (HPLC) |
Safety and Handling
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. Handling should be performed in a well-ventilated area or a fume hood.
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).
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Storage : Store in a cool, dry place at 2-8°C.
Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of (3,5-Dichloro-4-ethoxyphenyl)boronic acid are not explicitly published. However, the following sections provide established methodologies for the synthesis of analogous arylboronic acids and their principal application in Suzuki-Miyaura cross-coupling reactions.
General Synthesis of Arylboronic Acids
Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis. The workflow for a generalized synthesis is depicted below.
Caption: General synthesis of arylboronic acids.
Detailed Methodology:
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Formation of the Organometallic Reagent:
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An anhydrous reaction flask under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings (for Grignard) or an appropriate lithium source.
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The corresponding aryl halide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene) dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard or organolithium reagent. The reaction is often initiated with a small crystal of iodine.
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Borylation:
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The solution of the organometallic reagent is cooled (typically to -78°C).
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A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous ether is added slowly to the cooled organometallic solution. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature.
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Hydrolysis:
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The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude arylboronic acid.
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Purification is typically achieved by recrystallization.
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Suzuki-Miyaura Cross-Coupling Reaction
A primary application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Methodology:
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Reaction Setup:
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A reaction vessel is charged with (3,5-Dichloro-4-ethoxyphenyl)boronic acid (1.0-1.5 equivalents), the desired aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
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The vessel is purged with an inert gas.
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A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
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Reaction Execution:
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The reaction mixture is heated with stirring (typically between 80-110°C) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
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Work-up and Purification:
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Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
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The layers are separated, and the aqueous phase is extracted with the organic solvent.
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The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated.
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The crude product is purified by column chromatography on silica gel.
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Applications in Drug Development and Research
Boronic acids are a privileged structural motif in medicinal chemistry due to their unique chemical properties.[4] The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serines and threonines, in the active sites of enzymes.[4][5] This property has been exploited in the design of potent and selective enzyme inhibitors.
While specific applications for (3,5-dichloro-4-ethoxyphenyl)boronic acid are not widely reported, its structural features suggest its potential utility as a building block in the synthesis of novel therapeutic agents. The dichloro-substitution pattern can influence the electronic properties and binding interactions of a final compound, and the ethoxy group can be a key feature for hydrogen bonding or can be metabolically labile.
Role as Enzyme Inhibitors
Boronic acid-containing drugs have shown significant success, most notably in the area of oncology.
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Proteasome Inhibition : Bortezomib and Ixazomib are FDA-approved drugs for the treatment of multiple myeloma that contain a boronic acid warhead.[4][6] This moiety forms a stable, yet reversible, complex with the N-terminal threonine of the 20S proteasome, inhibiting its function and leading to apoptosis in cancer cells.[4]
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β-Lactamase Inhibition : Vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by resistant bacteria.[4][5]
The (3,5-dichloro-4-ethoxyphenyl) moiety could be incorporated into novel inhibitors targeting a range of enzymes where such substitutions are favorable for potency and selectivity.
Building Block in Medicinal Chemistry
The primary role of (3,5-dichloro-4-ethoxyphenyl)boronic acid in a research context is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl structures that are common in pharmacologically active molecules. The use of this specific boronic acid allows for the introduction of the 3,5-dichloro-4-ethoxyphenyl group into a wide array of molecular scaffolds, facilitating structure-activity relationship (SAR) studies in drug discovery programs. For instance, the structurally related 3,5-dichloro-4-methoxyphenylboronic acid is noted as a key intermediate in the synthesis of anti-cancer agents.[3]
Conclusion
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable, albeit not extensively characterized, chemical reagent for research and development. While detailed physicochemical and biological data for this specific molecule are scarce, its utility can be inferred from the well-established chemistry of arylboronic acids. Its primary application lies in its use as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules with potential applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors. The general protocols and background information provided in this guide are intended to enable researchers to effectively utilize this and similar compounds in their synthetic and drug discovery endeavors.
References
- 1. 1107604-10-3|(3,5-Dichloro-4-ethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 1107604-10-3 | (3,5-Dichloro-4-ethoxyphenyl)boronic acid - AiFChem [aifchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
